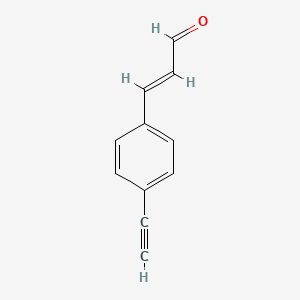
3-(4-Ethynylphenyl)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethynylphenyl)prop-2-enal is an organic compound with the molecular formula C11H8O It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a prop-2-enal moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynylphenyl)prop-2-enal typically involves the reaction of 4-ethynylbenzaldehyde with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3-(4-Ethynylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Ethynylphenyl)prop-2-enoic acid.
Reduction: 3-(4-Ethynylphenyl)prop-2-enol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(4-Ethynylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and chemical intermediates
作用機序
The mechanism of action of 3-(4-Ethynylphenyl)prop-2-enal involves its interaction with various molecular targets. The compound can undergo conjugate addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl system. This reaction is facilitated by the resonance stabilization of the intermediate enolate ion. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
Similar Compounds
3-Phenylprop-2-enal: A member of the cinnamaldehyde class, differing by the absence of the ethynyl group.
3-(4-Ethoxyphenyl)prop-2-enal: Similar structure but with an ethoxy group instead of an ethynyl group.
Uniqueness
3-(4-Ethynylphenyl)prop-2-enal is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H8O |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
(E)-3-(4-ethynylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H8O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h1,3-9H/b4-3+ |
InChIキー |
QDDTYRUFLAVPAF-ONEGZZNKSA-N |
異性体SMILES |
C#CC1=CC=C(C=C1)/C=C/C=O |
正規SMILES |
C#CC1=CC=C(C=C1)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


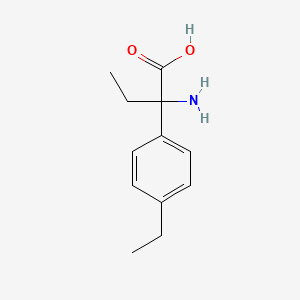
![Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)
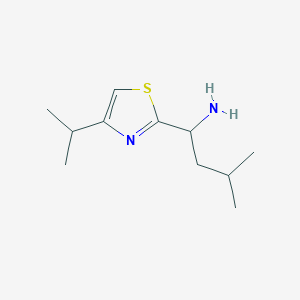
![1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13561072.png)
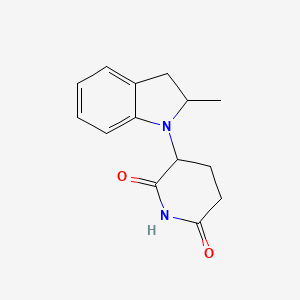
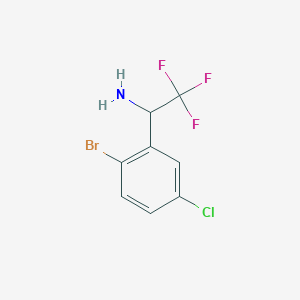
![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)


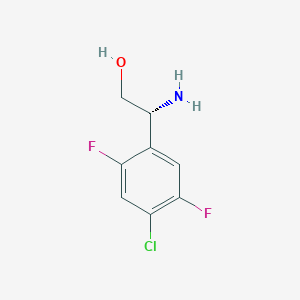
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
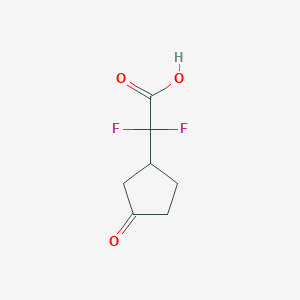
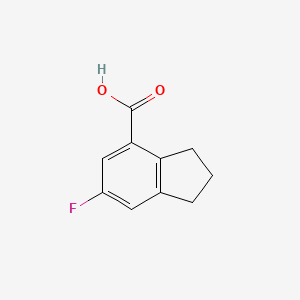
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)
